molecular formula C17H16ClN3OS B1667847 7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 464152-46-3

7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No. B1667847
M. Wt: 345.8 g/mol
InChI Key: BOBBYBHJYYJHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCTP is a polymodal inhibitor of TRPV1 with a reduced liability for hyperthermia.

Scientific Research Applications

Antimicrobial and Antifungal Activity

The compound has been studied for its antimicrobial and antifungal properties. Research indicates that similar tricyclic compounds demonstrate significant anti-bacterial and anti-fungal activities, suggesting potential applications in treating microbial and fungal infections (Mittal, Sarode, & Vidyasagar, 2011).

Heterocyclic Synthesis

It serves as a building block in the synthesis of new heterocyclic compounds with expected biological activities. Studies have shown its utility in creating diverse biological active compounds (Reheim et al., 2016).

Antitumor Activity

This compound has been investigated for its potential in antitumor applications. Various derivatives have shown potent antitumor activity against different cancer cell lines, indicating its utility in cancer research and treatment (Edrees & Farghaly, 2017).

Analgesic and Anti-Hypersensitivity Properties

Research has demonstrated that this compound is an effective analgesic and can ameliorate visceral hypersensitivity. It acts as an antagonist of the transient receptor potential vanilloid type 1 (TRPV1), a key target in pain management, without inducing significant hyperthermia, which is a common side effect of other TRPV1 antagonists (Nash et al., 2012).

COX-2 Inhibition and Anti-inflammatory Activity

Some derivatives of the compound have shown to possess COX-2 inhibitory activity, making them potential candidates for anti-inflammatory drugs. They have been found to be less ulcerogenic compared to traditional anti-inflammatory drugs, which presents a significant advantage (Abdelgawad et al., 2018).

properties

CAS RN

464152-46-3

Product Name

7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one

Molecular Formula

C17H16ClN3OS

Molecular Weight

345.8 g/mol

IUPAC Name

7-tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H16ClN3OS/c1-17(2,3)13-11(9-4-6-10(18)7-5-9)8-12-14(19-13)20-16(23)21-15(12)22/h4-8H,1-3H3,(H2,19,20,21,22,23)

InChI Key

BOBBYBHJYYJHHQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BCTP; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 4
7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one

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